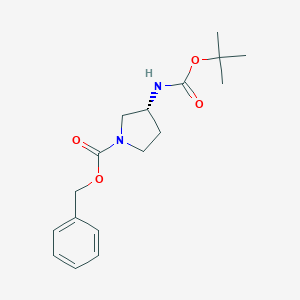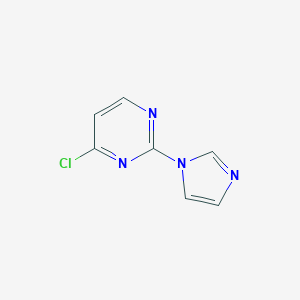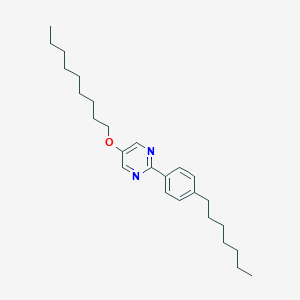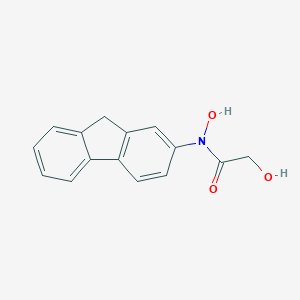
(R)-1-Cbz-3-Boc-Aminopyrrolidine
Übersicht
Beschreibung
®-1-Cbz-3-Boc-Aminopyrrolidine is a chiral compound that features both a carbobenzyloxy (Cbz) protecting group and a tert-butyloxycarbonyl (Boc) protecting group attached to an aminopyrrolidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-Boc-Aminopyrrolidine typically involves the protection of the amino group in pyrrolidine. One common method starts with the protection of the amino group using the Boc protecting group, followed by the introduction of the Cbz group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection steps.
Boc Protection: The amino group of pyrrolidine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Cbz Protection: The Boc-protected aminopyrrolidine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base to introduce the Cbz group.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cbz-3-Boc-Aminopyrrolidine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Cbz-3-Boc-Aminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the protecting groups can be selectively removed or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the aminopyrrolidine, while reduction can lead to the formation of deprotected amines.
Wissenschaftliche Forschungsanwendungen
®-1-Cbz-3-Boc-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of ®-1-Cbz-3-Boc-Aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Cbz and Boc) play a crucial role in modulating the reactivity and stability of the aminopyrrolidine core. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the target enzyme through competitive or non-competitive mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Cbz-3-Boc-Aminopyrrolidine: The enantiomer of ®-1-Cbz-3-Boc-Aminopyrrolidine, with similar structural features but different stereochemistry.
1-Cbz-3-Boc-Aminopyrrolidine: A compound with the same protecting groups but without the chiral center.
1-Boc-3-Cbz-Aminopyrrolidine: A compound with the protecting groups in reversed positions.
Uniqueness
®-1-Cbz-3-Boc-Aminopyrrolidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both Cbz and Boc protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Eigenschaften
IUPAC Name |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130906 | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-75-8 | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B47297.png)








